6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar in structure but lacks the pyrrole ring and hexanoic acid chain.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains a similar aromatic ring system but differs in the core structure.
Uniqueness
6-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29NO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
6-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C26H29NO7/c1-16-8-10-17(11-9-16)24(30)22-23(18-12-13-19(33-2)20(15-18)34-3)27(26(32)25(22)31)14-6-4-5-7-21(28)29/h8-13,15,23,30H,4-7,14H2,1-3H3,(H,28,29)/b24-22+ |
InChI Key |
NJRWOIRLWKYWEN-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.